N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)
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Overview
Description
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) is a complex organic compound that features a unique structure with two phenylamine groups connected by an oxybis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) typically involves a multi-step process. One common method is the Friedel-Crafts reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. This reaction forms the oxybis(methylene) bridge, connecting the phenylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide): This compound features a similar oxybis(phenylene) structure but with different substituents.
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): This compound has a methylene bridge instead of an oxybis(methylene) bridge.
Uniqueness
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its oxybis(methylene) bridge provides unique reactivity and stability compared to similar compounds.
This detailed article provides a comprehensive overview of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
142017-82-1 |
---|---|
Molecular Formula |
C38H32N2O |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methoxymethyl]aniline |
InChI |
InChI=1S/C38H32N2O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-25-21-31(22-26-37)29-41-30-32-23-27-38(28-24-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28H,29-30H2 |
InChI Key |
HGDLIMLQVAATGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)COCC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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